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Compound of Interest

Compound Name: 5-Iodo-2-furaldehyde

Cat. No.: B1300138 Get Quote

This guide provides a detailed analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 5-
Iodo-2-furaldehyde, a key intermediate in organic synthesis.[1] By comparing its expected

spectral features with those of the parent compound, 2-furaldehyde, this document serves as a

valuable resource for researchers, scientists, and professionals in drug development for

substance identification and characterization.

Interpreting the Vibrational Landscape of 5-Iodo-2-
furaldehyde
The FT-IR spectrum of a molecule offers a unique "fingerprint" based on the vibrational

frequencies of its chemical bonds.[2][3] For 5-Iodo-2-furaldehyde, the spectrum is

characterized by the distinct absorptions of its aldehyde group, the furan ring, and the carbon-

iodine bond. Understanding these characteristic peaks is crucial for confirming the compound's

identity and purity.

Comparative FT-IR Data
The following table summarizes the expected and observed FT-IR absorption bands for 5-Iodo-
2-furaldehyde and compares them with the known values for 2-furaldehyde. This comparison

highlights the influence of the iodine substituent on the vibrational modes of the furan ring and

the aldehyde group.
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Vibrational

Mode

Functional

Group

Expected

Wavenumber

(cm⁻¹) for 5-

Iodo-2-

furaldehyde

Reported

Wavenumber

(cm⁻¹) for 2-

Furaldehyde

Intensity

Aldehydic C-H

Stretch
Aldehyde (-CHO)

2850 - 2750

(often two bands)
2847 - 2715[4] Medium

Aromatic C-H

Stretch
Furan Ring 3150 - 3100 ~3125[4] Medium

Carbonyl (C=O)

Stretch
Aldehyde (-CHO) 1680 - 1660 1687 - 1668[4] Strong

C=C Stretch Furan Ring
1580 - 1550 and

1480 - 1450

1510 and

1560[5]
Medium-Strong

C-O-C Stretch Furan Ring 1030 - 1010 ~1020[5] Strong

Aldehydic C-H

Bend
Aldehyde (-CHO) 1395 - 1385 ~1367[4] Medium

C-I Stretch Carbon-Iodine 600 - 500 N/A Medium-Strong

Note: The expected wavenumber ranges for 5-Iodo-2-furaldehyde are predicted based on

typical group frequencies and the electronic effects of the iodine substituent. Conjugation of the

aldehyde to the furan ring is known to lower the C=O stretching frequency.[6][7][8]

Key Spectral Features of 5-Iodo-2-furaldehyde:

Aldehyde Group: The presence of the aldehyde is strongly indicated by the intense C=O

stretching vibration, typically found in the 1680-1660 cm⁻¹ region.[6][7][9] Additionally, two

medium-intensity bands corresponding to the aldehydic C-H stretch are expected between

2850 and 2750 cm⁻¹.[6][9]

Furan Ring: The furan moiety is identified by several characteristic peaks. These include the

C-H stretching vibrations above 3000 cm⁻¹, C=C stretching bands, and a strong C-O-C

stretching absorption.[5]
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Carbon-Iodine Bond: A key feature distinguishing 5-Iodo-2-furaldehyde from 2-furaldehyde

is the C-I stretching vibration. This bond is expected to produce a medium to strong

absorption band at lower wavenumbers, typically in the 600-500 cm⁻¹ range.[10][11]

Experimental Protocol for FT-IR Analysis
The following protocol outlines a standard procedure for obtaining a high-quality FT-IR

spectrum of 5-Iodo-2-furaldehyde.

Objective: To acquire the mid-infrared spectrum of solid 5-Iodo-2-furaldehyde using the

Potassium Bromide (KBr) pellet technique.

Materials and Equipment:

5-Iodo-2-furaldehyde (solid)[1][12]

FT-IR grade Potassium Bromide (KBr), desiccated

Agate mortar and pestle

Hydraulic press with pellet-forming die

FT-IR Spectrometer (e.g., Bruker Tensor 27 FT-IR)[13]

Spatula

Sample holder

Procedure:

Background Spectrum: Record a background spectrum of the empty sample compartment to

account for atmospheric CO₂ and H₂O absorptions.

Sample Preparation:

In a dry environment, grind a small amount (1-2 mg) of 5-Iodo-2-furaldehyde with

approximately 200 mg of dry KBr in an agate mortar.
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Continue grinding until a fine, homogeneous powder is obtained.

Pellet Formation:

Transfer a portion of the powder into the pellet-forming die.

Apply pressure using the hydraulic press (typically 7-10 tons) for several minutes to form a

transparent or translucent pellet.

Spectrum Acquisition:

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

Co-add a sufficient number of scans (e.g., 32 or 64) to achieve an adequate signal-to-

noise ratio.

Data Processing:

The acquired interferogram is Fourier-transformed to produce the infrared spectrum.

Perform baseline correction and peak picking to identify the wavenumbers of the

absorption bands.

Logical Workflow for FT-IR Spectrum Interpretation
The following diagram illustrates the systematic approach to interpreting the FT-IR spectrum of

5-Iodo-2-furaldehyde.

Caption: Workflow for the interpretation of the 5-Iodo-2-furaldehyde FT-IR spectrum.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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